molecular formula C10H18O5S B2994684 Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate CAS No. 626238-22-0

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate

Cat. No.: B2994684
CAS No.: 626238-22-0
M. Wt: 250.31
InChI Key: ILPLJIXVYSSTFO-KYZUINATSA-N
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Description

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a chemical compound with the molecular formula C11H18O5S. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique chemical properties and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions typically involve temperatures ranging from 0°C to 25°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of polymers, coatings, and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The methanesulfonyl group plays a crucial role in its reactivity, enabling it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(methylsulfonyloxy)benzoate
  • Methyl 4-(methylsulfonyloxy)cyclohexanecarboxylate
  • Ethyl 4-(methylsulfonyloxy)cyclohexaneacetate

Uniqueness

This compound is unique due to its specific structural features, such as the cyclohexane ring and the methanesulfonyl group. These features confer distinct chemical properties, making it more versatile and reactive compared to similar compounds .

Properties

IUPAC Name

ethyl 4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-3-14-10(11)8-4-6-9(7-5-8)15-16(2,12)13/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLJIXVYSSTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626238-23-1
Record name rac-ethyl (1s,4s)-4-(methanesulfonyloxy)cyclohexane-1-carboxylate
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